2-Bromotoluene
2-Bromotoluene
2-Bromotoluene is an an electron rich heteroaryl bromide. Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane)-palladium complex has been studied. Vibrational spectral analysis of 2-bromobenzene by Raman and infrared spectroscopy at 50-4000cm-1 has been investigated. Suzuki cross-coupling of 2-bromobenzene with benzeneboronic acid catalyzed by the Tedicyp-palladium complex has been studied. Suzuki coupling of 2-bromotoluene with phenylboronic acid using palladium nanoparticles supported on alumina-based oxides as catalyst has been reported.
O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992)
O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992)
Brand Name:
Vulcanchem
CAS No.:
95-46-5
VCID:
VC21176957
InChI:
InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
SMILES:
CC1=CC=CC=C1Br
Molecular Formula:
C7H7Br
Molecular Weight:
171.03 g/mol
2-Bromotoluene
CAS No.: 95-46-5
Cat. No.: VC21176957
Molecular Formula: C7H7Br
Molecular Weight: 171.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Bromotoluene is an an electron rich heteroaryl bromide. Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane)-palladium complex has been studied. Vibrational spectral analysis of 2-bromobenzene by Raman and infrared spectroscopy at 50-4000cm-1 has been investigated. Suzuki cross-coupling of 2-bromobenzene with benzeneboronic acid catalyzed by the Tedicyp-palladium complex has been studied. Suzuki coupling of 2-bromotoluene with phenylboronic acid using palladium nanoparticles supported on alumina-based oxides as catalyst has been reported. O-bromotoluene is a clear colorless to pale beige liquid. (NTP, 1992) |
|---|---|
| CAS No. | 95-46-5 |
| Molecular Formula | C7H7Br |
| Molecular Weight | 171.03 g/mol |
| IUPAC Name | 1-bromo-2-methylbenzene |
| Standard InChI | InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 |
| Standard InChI Key | QSSXJPIWXQTSIX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1Br |
| Canonical SMILES | CC1=CC=CC=C1Br |
| Boiling Point | 358 °F at 760 mm Hg (NTP, 1992) 181.7 °C |
| Colorform | COLORLESS LIQ |
| Flash Point | 174 °F (NTP, 1992) 79 °C (174 °F) CLOSED CUP |
| Melting Point | -15 °F (NTP, 1992) -27.8 °C |
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